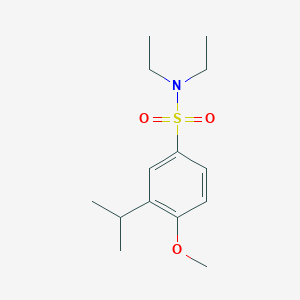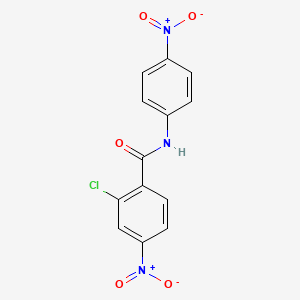![molecular formula C22H22N2O B5121931 2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B5121931.png)
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine is a complex organic compound that features both an indole and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine typically involves multi-step organic reactions. One common route includes the alkylation of 1H-indole-3-yl-ethanamine with 4-methoxynaphthaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anti-cancer effects. The naphthalene moiety may enhance the compound’s ability to interact with hydrophobic regions of proteins, affecting their function .
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)ethanamine: A simpler analog with similar biological activity.
4-methoxynaphthalen-1-ylamine: Shares the naphthalene moiety but lacks the indole structure.
N-(4-methoxynaphthalen-1-yl)-1H-indole-3-carboxamide: Another derivative with potential bioactivity.
Uniqueness
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine is unique due to its dual aromatic systems, which confer distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a compound of significant interest .
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16(18-6-2-3-8-20(18)22)14-23-13-12-17-15-24-21-9-5-4-7-19(17)21/h2-11,15,23-24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGLWLMBGSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![2-[2-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B5121859.png)
![2-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
![3-chloro-4-ethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5121881.png)
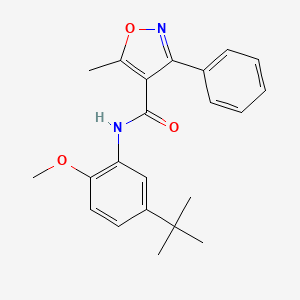
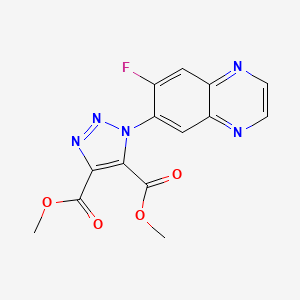
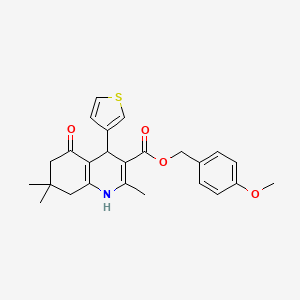
![1-[2-(4-Hydroxyphenyl)ethyl]-3-prop-2-enylthiourea](/img/structure/B5121902.png)
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B5121911.png)
![4-(4-Bromophenyl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B5121913.png)
